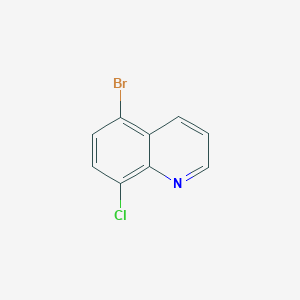
5-Bromo-8-chloroquinoline
Overview
Description
5-Bromo-8-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It has a molecular weight of 242.5 and is typically stored at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5-Bromo-8-chloroquinoline is1S/C9H5BrClN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H . This code provides a specific description of the molecule’s structure, including the positions of the bromine and chlorine atoms. Physical And Chemical Properties Analysis
5-Bromo-8-chloroquinoline is a solid substance . It is typically stored at room temperature . It has a molecular weight of 242.5 .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
5-Bromo-8-chloroquinoline: is a valuable scaffold in drug discovery due to its structural similarity to many pharmacologically active quinolines . Its halogenated nature allows for easy modification, making it a versatile precursor in synthesizing potential therapeutic agents. For example, it can be used to create analogs with enhanced anti-microbial, anti-inflammatory, or anti-cancer properties.
Organic Synthesis
In synthetic organic chemistry, 5-Bromo-8-chloroquinoline serves as a reactive intermediate. It can undergo various chemical reactions, such as Suzuki coupling, to extend its aromatic system or introduce new functional groups. This expands the compound’s utility in creating complex organic molecules for further research and development .
Material Science
The compound’s unique electronic properties make it suitable for use in material science, particularly in the development of organic semiconductors. Its ability to transport electrons can be harnessed in creating components for organic light-emitting diodes (OLEDs) or organic photovoltaic cells .
Analytical Chemistry
5-Bromo-8-chloroquinoline: can be used as a reagent or a fluorescent probe in analytical chemistry. Its structure allows it to bind selectively to certain metals or organic compounds, making it useful in the detection and quantification of these substances in various samples .
Agricultural Chemistry
This compound may find applications in the synthesis of novel pesticides or herbicides. Its halogen atoms can be replaced with other functional groups that interact with biological targets in pests, potentially leading to the development of new agrochemicals .
Environmental Science
Research into the environmental fate of 5-Bromo-8-chloroquinoline can provide insights into the behavior of similar organic pollutants. Studies on its biodegradation, soil absorption, and aquatic toxicity are essential for assessing its environmental impact and guiding the design of more eco-friendly compounds .
Biochemistry
In biochemistry, 5-Bromo-8-chloroquinoline could be utilized to study enzyme interactions, given its potential to act as an inhibitor or substrate mimic for certain enzymes. This can help in understanding enzyme mechanisms and designing inhibitors for therapeutic use .
Nanotechnology
The compound’s molecular structure might be exploited in the field of nanotechnology, particularly in the creation of molecular sensors or building blocks for nanoscale devices. Its ability to form stable complexes with various metals can be beneficial in constructing nanoscale architectures .
Safety and Hazards
properties
IUPAC Name |
5-bromo-8-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUUWJABEPWLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590584 | |
| Record name | 5-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-chloroquinoline | |
CAS RN |
927800-41-7 | |
| Record name | 5-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-8-CHLOROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






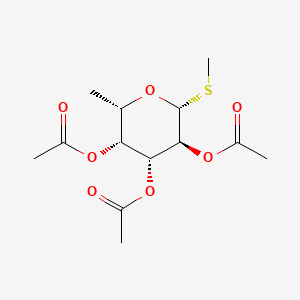
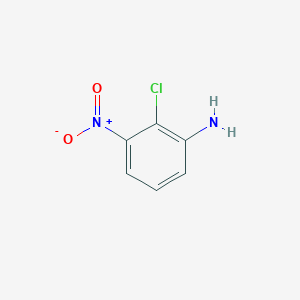
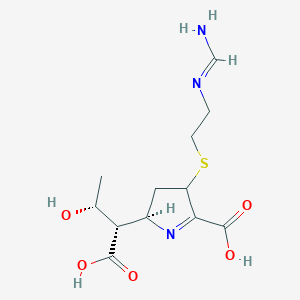
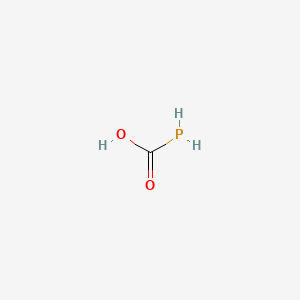
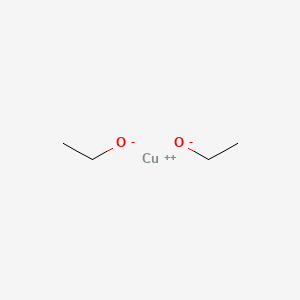

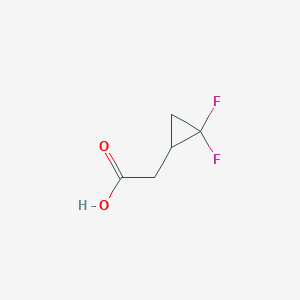

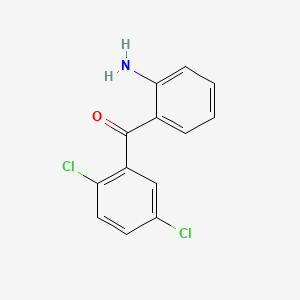
![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)
